Cyclohexylamine hydrobromide
Description
Contextual Significance in Advanced Chemical Synthesis
Cyclohexylamine (B46788) hydrobromide serves as a crucial building block and reagent in several areas of advanced chemical synthesis. Its utility stems from the reactivity of the amine group and the structural properties conferred by the cyclohexyl moiety. guidechem.com
In the realm of materials science , the corresponding cation, cyclohexylammonium (CHA+), has gained prominence in the synthesis of two-dimensional (2D) hybrid organic-inorganic perovskites. nih.govnih.gov These materials are of significant interest for their unique electronic and photoluminescent properties. nih.gov The cyclohexylammonium cation acts as a large organic spacer between inorganic layers, leading to the formation of layered perovskite structures. nih.govnih.gov For example, (C₆H₁₁NH₃)₂PbBr₄ is a layered perovskite that has been synthesized using cyclohexylamine. ntu.edu.sg Research has shown that the use of cyclohexylammonium cations can induce significant structural distortions in the perovskite lattice, which in turn influences the material's properties, such as Stokes shift. nih.gov
In pharmaceutical and medicinal chemistry , cyclohexylamine and its derivatives are important structural motifs in a range of biologically active molecules, including pharmaceuticals and agrochemicals. guidechem.comrsc.orgnih.gov Cyclohexylamine hydrobromide can serve as an intermediate in the synthesis of these complex molecules. guidechem.commacsenlab.com For instance, derivatives of cyclohexylamine have been investigated for their potential as antidepressants, analgesics, and for the treatment of Parkinson's disease. grafiati.comrsc.orgnih.gov The synthesis of functionalized cyclohexylamine derivatives through methods like [4+2] cycloaddition highlights the importance of this structural core in developing new therapeutic agents. rsc.orgnih.gov
Evolution of Research Perspectives on this compound
The research perspective on this compound has evolved from its use in more traditional organic synthesis to its application in cutting-edge materials science and complex pharmaceutical development.
Initially, its applications were primarily as a general organic intermediate, for example, in the manufacture of corrosion inhibitors, plasticizers, and dyestuffs. guidechem.comatamanchemicals.com The chemistry largely revolved around the fundamental reactions of primary amines, such as nucleophilic substitution and acylation. atamanchemicals.com
More recently, the focus has shifted towards its role as a specialized reagent in more sophisticated synthetic strategies. The development of palladium-catalyzed cross-coupling reactions for the synthesis of N-arylated cyclohexylamine derivatives marked a significant advancement, enabling the construction of complex molecular architectures. acs.org Furthermore, the exploration of cyclohexylamine derivatives in photoredox catalysis for cycloaddition reactions demonstrates a modern approach to synthesizing highly functionalized molecules under mild conditions. rsc.orgnih.gov
The most significant recent evolution in the application of cyclohexylamine-derived cations is in the field of perovskite materials. The ability of the bulky cyclohexylammonium cation to template the formation of 2D and mixed 2D/3D perovskite heterostructures has opened new avenues for the design of novel materials with tailored optoelectronic properties for applications in solar cells and other optoelectronic devices. nih.govresearchgate.net This shift from a bulk chemical intermediate to a key component in the fabrication of advanced functional materials underscores the evolving perception and utility of this compound in the scientific community.
Scope and Limitations of the Current Academic Review
This review focuses exclusively on the chemical compound this compound and its role within chemical research, particularly in advanced chemical synthesis. The scope is centered on its contextual significance as a reagent and precursor, and the evolution of its applications in fields such as materials science (specifically perovskites) and pharmaceutical synthesis. The information presented is based on available academic and scientific literature.
This review does not cover dosage or administration information, nor does it delve into safety or adverse effect profiles, as these fall outside the specified scope of a chemical and research-focused article. The discussion is limited to the topics outlined and does not extend to other applications or aspects of cyclohexylamine or its other salts unless directly relevant to the context of this compound in chemical research.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₄BrN | guidechem.com |
| Molecular Weight | 180.09 g/mol | |
| Appearance | White to off-white crystalline solid/powder | grafiati.comguidechem.com |
| Melting Point | 196-201 °C | grafiati.comchemdad.com |
| Solubility | Soluble in water and ethanol (B145695) | guidechem.com |
| CAS Number | 26227-54-3 | guidechem.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclohexanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.BrH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHWJRRXQPGIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180865 | |
| Record name | Cyclohexylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26227-54-3 | |
| Record name | Cyclohexanamine, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26227-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylammonium bromide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026227543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylammonium bromide | |
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| Record name | Cyclohexylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways
Synthesis of Cyclohexylamine (B46788) Hydrobromide
Cyclohexylamine hydrobromide is an organic salt formed from the reaction of cyclohexylamine, a cyclic aliphatic amine, and hydrobromic acid, a strong mineral acid. nih.govcymitquimica.com This compound serves as an intermediate in various chemical syntheses. macsenlab.com
The primary method for synthesizing this compound is a straightforward acid-base neutralization reaction. In this process, the basic amine group (-NH2) of cyclohexylamine reacts with the acidic proton (H+) from hydrobromic acid (HBr). The nitrogen atom of the amine group donates a pair of electrons to the proton, forming a cyclohexylammonium cation and a bromide anion. cymitquimica.com
C₆H₁₁NH₂ + HBr → C₆H₁₁NH₃⁺Br⁻
This reaction is typically carried out in a suitable solvent to facilitate the interaction between the reactants.
The choice of solvent is a critical parameter in the synthesis of this compound, influencing reaction efficiency and product purity. Polar solvents like ethanol (B145695) are often employed because they can dissolve both the cyclohexylamine and hydrobromic acid, promoting a complete reaction. scispace.com
In one documented method, after an initial reaction, the resulting product was treated with acetone (B3395972) while heated. Upon cooling, crystals of the corresponding hydrobromide salt formed. These crystals were then further purified by recrystallization from a mixture of ethanol and acetone. scispace.com The use of a solvent system like ethanol/acetone for recrystallization helps in obtaining a product with high purity. scispace.com Toluene has also been mentioned as a solvent in related syntheses involving cyclohexylamine derivatives. google.com
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the method of product isolation.
Reflux: In some synthetic procedures involving the formation of amine salts or their derivatives, heating the reaction mixture to reflux is employed to ensure the reaction goes to completion. google.com
Cooling: Cooling the reaction mixture is a common technique to induce crystallization of the salt product once the reaction is complete. scispace.com The lower solubility of the salt at reduced temperatures facilitates its separation from the solvent and any soluble impurities.
Evaporation: In other cases, the solvent may be removed under reduced pressure (evaporation) to obtain the crude product, which can then be purified by recrystallization.
While specific optimization data for the direct synthesis of this compound is not extensively detailed in the provided search results, the principles of salt formation and purification are well-established. For instance, in the synthesis of related compounds, reaction times can be several hours, followed by cooling to isolate the precipitated salt. google.com
Derivatization and Complex Formation
Cyclohexylamine and its hydrobromide salt are valuable starting materials for the synthesis of more complex molecules, including various derivatives and complexes.
The amine group in cyclohexylamine is a reactive functional group that can participate in a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
A notable application of cyclohexylamine is in the synthesis of methylxanthine derivatives. scispace.comjournals.cz Methylxanthines, such as caffeine (B1668208) and theophylline, are a class of compounds with significant pharmacological interest. mdpi.comnih.gov Introducing a cyclohexylamine fragment into the methylxanthine structure can lead to new analogues with potentially novel properties. scispace.com
The synthesis of these derivatives often involves a multi-step process. For example, a halogenated methylxanthine, such as 8-bromocaffeine, can be reacted with an appropriate amino alcohol. The resulting intermediate is then treated with a reagent like thionyl chloride to introduce a halogen, which can subsequently be displaced by cyclohexylamine to yield the final target derivative. scispace.com This method has been shown to produce the desired compounds in high yields. scispace.com
Interactive Table: Synthesis of Cyclohexylamine-Containing Methylxanthine Derivatives
| Starting Material | Reagent | Intermediate | Final Product |
|---|---|---|---|
| 8-bromocaffeine | Amino alcohol | 8-(hydroxyethyl)-aminocaffeine | 8-substituted methylxanthine with cyclohexylamine fragment |
| 8-(hydroxyethyl)-aminocaffeine | Thionyl chloride | Halogenated caffeine derivative | |
| Halogenated caffeine derivative | Cyclohexylamine |
The structures of these newly synthesized compounds are typically confirmed using analytical techniques such as elemental analysis, Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. scispace.comjournals.cz
Synthesis of Cyclohexylamine-Containing Derivatives
Thiazoline (B8809763) Derivatives
The synthesis of thiazoline derivatives is another area where cyclohexylamine serves as a key building block. Thiazolines are a class of heterocyclic compounds that are present in various natural products and exhibit a range of biological activities. rsc.org
A common method for the synthesis of thiazoline derivatives involves the reaction of primary amines, such as cyclohexylamine, with carbon disulfide (CS2) to form the HBr salt of the corresponding thiazoline derivative. rsc.org These salts are then neutralized to yield the final thiazoline analogues. rsc.org This method has been utilized to prepare a variety of thiazoline compounds with different substituents. rsc.org
In a different approach, the synthesis of novel thiazoline compounds has been achieved through the reaction of a dione (B5365651) with primary amines, including cyclohexylamine, in an ethanolic medium at room temperature. rsc.org The resulting intermediates can be further reacted with aniline (B41778) derivatives to produce a series of thiazoline compounds. rsc.org
Functionalized Cyclohexylamine Derivatives via Cycloadditions
The [4+2] cycloaddition reaction is a powerful tool for the construction of cyclohexene (B86901) rings and has been adapted for the synthesis of functionalized cyclohexylamine derivatives. nih.govrsc.org This approach offers an efficient route to complex molecules with high levels of stereocontrol. nih.govrsc.org
An innovative approach to the synthesis of functionalized cyclohexylamine derivatives involves an intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, which is enabled by photoredox catalysis. nih.govrsc.orgresearchgate.net This method provides access to highly functionalized cyclohexylamine derivatives that are otherwise difficult to synthesize, with moderate to good yields and excellent diastereoselectivities. nih.govrsc.org
This photoredox-catalyzed reaction is characterized by its full atom economy, broad functional-group compatibility, and mild reaction conditions, making it an attractive and sustainable synthetic method. nih.govrsc.org The reaction proceeds through a redox-neutral process, which is a key advantage of photoredox catalysis. nih.govrsc.orgcatalysis.blogcatalysis.blog
The proposed mechanism for this reaction involves the photoexcitation of an iridium catalyst, which then engages in an electron transfer process to generate an amino radical cation. thieme-connect.com This intermediate undergoes a ring-opening to form a benzyl (B1604629) radical cation, which then adds to the vinylketone. A subsequent ring-closing process and reduction by the catalyst regenerates the ground state of the catalyst and delivers the desired benzocyclohexylamine product. thieme-connect.com
The development of asymmetric variants of the [4+2] cycloaddition is crucial for the synthesis of enantiomerically pure cyclohexylamine derivatives. nih.govrsc.org The introduction of a chiral phosphoric acid (CPA) catalyst into the photoredox-catalyzed cycloaddition has been investigated to achieve this goal. nih.govrsc.org
The use of a chiral phosphoric acid provides a chiral environment for the formation of stereocenters during the reaction. nih.gov This cooperative catalysis, involving both photoredox catalysis and a chiral acid, has shown promise in achieving moderate to good enantioselectivity with excellent diastereoselectivity. nih.govrsc.org The chiral phosphoric acid is believed to control the enantioselectivity through non-covalent hydrogen bonding interactions with a key intermediate, influencing the stereochemical outcome of the intramolecular radical addition step. nih.gov
Further research in this area has focused on the use of biocatalysts to achieve stereoselective transformations. For example, prochiral bicyclic diketones have been converted to single diastereomers of 3-substituted cyclohexylamine derivatives through a three-step biocatalytic cascade involving a C-C hydrolase and an ω-transaminase. researchgate.net
Aminobenzoxazole Derivatives
Cyclohexylamine is also a key reactant in the synthesis of 2-aminobenzoxazole (B146116) derivatives, a class of compounds with potential applications in medicinal chemistry. acs.orgnih.govresearchgate.net One synthetic approach involves the Smiles rearrangement, where benzoxazole-2-thiol is activated with chloroacetyl chloride in the presence of an amine like cyclohexylamine. acs.orgnih.gov
The optimization of reaction conditions is critical for the selective synthesis of the desired N-substituted 2-aminobenzoxazole. For instance, the choice of base and temperature can significantly influence the product distribution. acs.orgnih.gov In some cases, the use of triethylamine (B128534) (Et3N) as a base has been found to be optimal for the synthesis of the desired product, while minimizing the formation of byproducts like disulfides. acs.orgnih.gov
Another strategy for the synthesis of 2-aminobenzoxazoles involves the reaction of o-aminophenols with an electrophilic cyanating agent in the presence of a Lewis acid. acs.orgnih.govresearchgate.net These methods offer versatile and efficient routes to a wide range of aminobenzoxazole derivatives in good to excellent yields, using readily available and non-toxic starting materials. acs.orgnih.govresearchgate.net
Peptidomimetic and Small-Molecule Inhibitor Synthesis
Cyclohexylamine serves as a crucial building block in the synthesis of peptidomimetics and small-molecule inhibitors, which are designed to target enzymes like the SARS-CoV 3CL protease. nih.govrsc.org In the development of potential therapeutic agents, cyclohexylamine is used as a primary amine in coupling reactions to construct more complex molecular scaffolds.
A notable synthetic route involves the coupling of Fmoc-Ser(tBu)–OH with various amines, including cyclohexylamine, to produce intermediate compounds. nih.gov These intermediates are then subjected to further reactions, such as deprotection and acylation, to yield a series of serine derivatives. nih.gov These derivatives are a class of peptidomimetics designed to inhibit viral proteases. nih.gov For instance, a multi-step synthesis can convert Boc-protected cyclic glutamic acid into tetrapeptide inhibitors, a process where amine reagents are fundamental. nih.gov The journey from simple starting materials to complex inhibitors highlights the utility of reagents like cyclohexylamine in constructing molecules with specific biological targets. nih.govresearchgate.net
Amino Alcohol and Cyclobutene (B1205218) Derivatives
The synthesis of highly functionalized cyclohexylamine derivatives, which can be further transformed into amino alcohols and cyclobutenes, has been achieved through innovative photochemical methods. rsc.org An intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis, provides access to these complex structures. rsc.org This method is characterized by its high atom economy, compatibility with various functional groups, and mild reaction conditions. rsc.org
The resulting functionalized cyclohexylamine derivatives serve as versatile intermediates. rsc.org Their synthetic applications are demonstrated through scale-up experiments and subsequent chemical elaborations that yield valuable amino alcohol and cyclobutene derivatives. rsc.org The development of chiral β-amino alcohols is also significant, with methods like asymmetric ring-opening of cyclic meso-epoxides and biocatalytic cascades using enzymes like cyclohexylamine oxidase being explored. researchgate.net
Cyclohexylaminium Hydrogen Phthalate (B1215562) Hemihydrate
Cyclohexylaminium hydrogen phthalate hemihydrate (CYHPH) is an organic nonlinear optical crystal. researchgate.net It is synthesized by reacting cyclohexylamine and phthalic acid in a methanol (B129727) solvent. researchgate.net Large, high-quality single crystals of CYHPH can be grown using the slow cooling method, with seed crystals forming from the mother solution over a period of approximately 20 days. researchgate.net
Structural analysis confirms that the grown crystal belongs to the orthorhombic system with the space group Pbcn. researchgate.net The crystal structure incorporates functional groups from the NH3+, phthalate, and a water molecule. researchgate.net Thermal analysis shows that the CYHPH compound is stable up to 146 °C. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic researchgate.net |
| Space Group | Pbcn researchgate.net |
| Synthesis Method | Slow cooling method in methanol researchgate.net |
| Thermal Stability | Stable up to 146 °C researchgate.net |
| UV Cut-off Wavelength | 307 nm researchgate.net |
Metal Complexation with Cyclohexylamine Ligands
Platinum(II) Complexes
In platinum(II) complexes, cyclohexylamine typically coordinates to the central platinum ion through the nitrogen atom of its amino group. mdpi.com The synthesis of these complexes can be achieved through methods like direct ligand substitution, where a starting platinum salt such as K₂[PtCl₄] reacts with cyclohexylamine. The resulting coordination geometry around the Pt(II) center is typically square-planar. researchgate.net The structure-activity relationship of these complexes is closely tied to the nature of the amine ligand, with cyclohexylamine often conferring high activity. nih.gov For example, trans-Pt(II) complexes with cyclohexylamine have been synthesized and characterized, showing a blockade of the cell cycle in the S phase. nih.gov
| Complex Name | Formula | Key Feature |
|---|---|---|
| dichloro(cyclohexylamine)(dimethylamine)platinum(II) | trans-[PtCl₂(C₆H₁₁NH₂)(NH(CH₃)₂)] | Active in a panel of tumor cell lines. nih.gov |
| bis(acetic acid) cyclohexylamine platinum(II) chloride amine | C₁₀H₂₂Cl₂N₂O₄Pt | Characterized by a Pt(II) center coordinated with acetic acid and cyclohexylamine ligands. |
Cobalt(II), Nickel(II), and Copper(II) Complexes with Cyclohexylamine-N-methyl Ligands
Mannich base ligands derived from cyclohexylamine are effective in forming stable complexes with various transition metals, including cobalt(II), nickel(II), and copper(II). ajol.info These ligands, such as Cyclohexylamine-N-methylurea (CHMU), Cyclohexylamine-N-methylacetamide (CHMAA), and Cyclohexylamine-N-methylacetone (CHMA), are synthesized by reacting cyclohexylamine with formaldehyde (B43269) and an active hydrogen-containing compound like urea, acetamide, or acetone. ajol.info
These ligands chelate with metal ions to form complexes that are stable in air and typically decompose at temperatures above 300°C. ajol.info Infrared spectroscopy studies confirm coordination, showing shifts in the N-H and C=O stretching frequencies and the appearance of new bands corresponding to M-N and M-O stretching vibrations. ajol.info The coordination mode and stoichiometry of the resulting complexes vary depending on the specific ligand and metal ion. ajol.info For instance, with the CHMAA ligand, copper(II) coordinates through two nitrogen atoms, while nickel(II) coordinates through an oxygen and a nitrogen atom. ajol.info The metal-to-ligand ratio is often found to be 1:2, leading to general formulas like [ML₂]. ajol.info
| Ligand | Metal Ion | Coordination Atoms | Resulting Ring Structure |
|---|---|---|---|
| Cyclohexylamine-N-methylacetamide (CHMAA) | Copper(II) | Two Nitrogen atoms | Four-membered ring |
| Nickel(II) | One Oxygen and one Nitrogen atom | Six-membered ring | |
| Cobalt(II) | Oxygen and Nitrogen atoms | Four-membered ring | |
| Cyclohexylamine-N-methylacetone (CHMA) | Copper(II) | Two Nitrogen atoms | Not Specified |
| Nickel(II) | One Oxygen and one Nitrogen atom | Six-membered ring | |
| Cobalt(II) | One Oxygen and one Nitrogen atom | Six-membered ring |
Catalytic Applications in Organic Transformations
Catalytic processes are fundamental to modern organic synthesis, offering efficient and selective pathways to valuable chemical compounds. The following sections explore the application of catalytic systems in the synthesis of cyclohexylamine and its derivatives through reductive amination and the hydrogenation of nitroarenes.
Reductive Amination Processes
Reductive amination is a powerful method for forming C-N bonds, and the use of heterogeneous catalysts has been a significant area of research. The reductive amination of phenolics, particularly with cyclohexylamine, has been systematically studied using various catalysts and reaction conditions. csic.esnih.gov
The reductive amination of phenols with cyclohexylamine has been effectively carried out using palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) as catalysts. csic.es These reactions are typically performed in batch reactors using tert-amyl alcohol as a solvent under varying conditions of amine concentration, hydrogen pressure, and temperature. csic.esresearchgate.net
Both Pd/C and Rh/C have demonstrated effectiveness in producing secondary amines from phenolics. nih.gov Studies have shown that operational parameters significantly influence the reaction's selectivity and conversion rates. For instance, increasing the initial concentration of cyclohexylamine from 0.15 to 0.40 mol/L enhances the selectivity towards dicyclohexylamine (B1670486) over both Pd/C and Rh/C catalysts. csic.es With the Pd/C catalyst, a higher initial amine concentration also leads to a proportional increase in phenol (B47542) and cyclohexylamine conversions. csic.es
However, the two catalysts exhibit different behaviors at higher temperatures. Pd/C shows an increased capacity for dehydrogenation at elevated temperatures, which can lead to the formation of cyclohexylaniline as a byproduct, with yields up to 15%. csic.es In contrast, Rh/C has a more limited dehydrogenation capacity. csic.es The choice of catalyst is therefore critical in controlling the product distribution in the amination of phenols. csic.es
Interactive Data Table: Effect of Cyclohexylamine Concentration on Product Selectivity
| Catalyst | Initial Cyclohexylamine Conc. (mol/L) | Key Product | Observation |
| Pd/C | 0.15 -> 0.40 | Dicyclohexylamine | Favorable effect on selectivity. csic.es |
| Rh/C | 0.15 -> 0.40 | Dicyclohexylamine | Favorable effect on selectivity. csic.es |
| Pd/C | 0.15 -> 0.40 | Phenol/Cyclohexylamine | Proportional increase in conversion. csic.es |
The reaction pathway for the reductive amination of phenol with cyclohexylamine is a multi-step process. csic.es Experimental observations support a mechanism that begins with the hydrogenation of phenol to form cyclohexanone (B45756). csic.esresearchgate.net This step is followed by a condensation reaction between the newly formed cyclohexanone and cyclohexylamine, which results in an imine intermediate (N-cyclohexylidene cyclohexanamine). csic.es The final step is the hydrogenation of this imine to yield the desired secondary amine, dicyclohexylamine. csic.es
This proposed route is consistent with previous reports on liquid-phase reductive amination of phenol catalyzed by various transition metals. csic.es There is also evidence of a parallel self-condensation of cyclohexylamine occurring during the reaction. csic.es The different capacities of catalysts like Pd/C and Rh/C to enhance various steps, such as condensation or hydrogenation, explain the different product distributions observed. csic.es
Kinetic analysis of the reductive amination of phenol with cyclohexylamine provides valuable insights for process design and optimization. researchgate.net Studies using a power-law approximation have determined the reaction orders for the reactants and the apparent activation energies for both Pd/C and Rh/C catalysts. csic.esresearchgate.net
The reaction order for hydrogen (H2) was found to be between 0.4 and 0.7, which suggests the dissociative adsorption of hydrogen on the catalyst surface. csic.esresearchgate.net For phenol, the reaction order is between 1.0 and 1.8, indicating a single participation of this molecule in the hydrogenation step. csic.esresearchgate.net The reaction order for cyclohexylamine is approximately 0.4, which suggests its role as a species that is abundant on the catalyst surface. csic.esresearchgate.net
The apparent activation energies were calculated to be 37 kJ/mol for the Pd/C catalyst and 10 kJ/mol for the Rh/C catalyst, highlighting the different energetic profiles of the reaction on these two metal surfaces. csic.esresearchgate.net
Interactive Data Table: Kinetic Parameters for Reductive Amination of Phenol
| Parameter | Value | Catalyst | Implication |
| Reaction Order (H₂) | 0.4 - 0.7 | Pd/C & Rh/C | Dissociative adsorption of H₂. csic.esresearchgate.net |
| Reaction Order (Phenol) | 1.0 - 1.8 | Pd/C & Rh/C | Single participation in hydrogenation. csic.esresearchgate.net |
| Reaction Order (Cyclohexylamine) | 0.4 | Pd/C & Rh/C | Participation as a surface-abundant species. csic.esresearchgate.net |
| Apparent Activation Energy | 37 kJ/mol | Pd/C | - |
| Apparent Activation Energy | 10 kJ/mol | Rh/C | - |
Hydrogenation of Nitroarenes to Cyclohexylamine
The direct synthesis of cyclohexylamine through the hydrogenation of nitroarenes, such as nitrobenzene (B124822), is a more practical and atom-efficient route compared to the multi-step process involving the hydrogenation of aniline. rsc.org This one-pot synthesis is highly desirable as it reduces energy consumption and chemical waste. rsc.org The development of effective catalysts for this transformation has been a key research focus. rsc.org
Historically, a supported rhodium catalyst was first reported for this direct synthesis under high hydrogen pressure. rsc.org More recently, carbon-supported nickel- and palladium-based catalysts have been shown to be effective under lower pressure conditions. rsc.org
In the search for more effective catalysts for the direct hydrogenation of nitrobenzene to cyclohexylamine, bimetallic systems have shown superior performance over monometallic catalysts. rsc.orgrsc.org A study comparing monometallic (Pd, Ru, or Rh) and bimetallic (PdxRu1−x) catalysts found that the Pd0.5Ru0.5-PVP (polyvinylpyrrolidone-stabilized) catalyst was the most effective for this reaction. rsc.orgrsc.org
Under optimized reaction conditions (100 °C, 2 MPa H₂), the Pd0.5Ru0.5-PVP catalyst yielded a 99% conversion of nitrobenzene with a 99% yield of cyclohexylamine. rsc.org In contrast, monometallic Pd-PVP and Ru-PVP catalysts primarily produced aniline as the major product under the same conditions. rsc.org A monometallic Rh-PVP catalyst produced a 64% yield of cyclohexylamine, which was significantly lower than the bimetallic catalyst. rsc.org The synergy between palladium and ruthenium in the bimetallic nanoparticle is believed to be responsible for the high selectivity towards cyclohexylamine. rsc.org Furthermore, the Pd0.5Ru0.5-PVP catalyst demonstrated good recyclability, maintaining its catalytic activity over multiple uses without significant loss. rsc.orgrsc.org
Interactive Data Table: Catalyst Performance in Nitrobenzene Hydrogenation
| Catalyst | Nitrobenzene Conversion (%) | Cyclohexylamine Yield (%) | Main Product |
| Pd0.5Ru0.5-PVP | 99 | 99 | Cyclohexylamine rsc.org |
| Rh-PVP | 100 | 64 | Cyclohexylamine rsc.org |
| Pd-PVP | 100 | 1 | Aniline rsc.org |
| Ru-PVP | 100 | 1 | Aniline rsc.org |
Metal-Free Aromatic Hydrogenation to Cyclohexylamine Derivatives
The transformation of aromatic compounds into their saturated alicyclic counterparts is a cornerstone of chemical synthesis. While traditionally dominated by transition-metal-catalyzed processes, metal-free hydrogenation methods have emerged as a significant area of research, offering alternative pathways that avoid the use of precious or toxic metals.
A notable advancement in metal-free hydrogenation is the use of boron-based catalysts. Specifically, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been identified as an effective catalyst for the hydrogenation of the N-bound phenyl rings of various amines, imines, and aziridines. nih.gov This reaction proceeds in the presence of molecular hydrogen (H₂) to yield the corresponding N-cyclohexylammonium hydridoborate salts. nih.gov
The mechanism is predicated on the principles of Frustrated Lewis Pair (FLP) chemistry. In this system, the substrate itself, such as an aniline derivative, can act as the Lewis base in partnership with the bulky Lewis acidic borane (B79455). wiley.com This pairing facilitates the heterolytic cleavage of H₂. For sterically encumbered imines, the Lewis acid B(C₆F₅)₃ alone is sufficient to catalyze hydrogenation. wiley.com The reaction is versatile, proving effective for a range of sterically hindered imines and enabling the synthesis of precursors for pharmaceuticals. wiley.com Computational studies have been employed to elucidate the reaction mechanism, particularly for processes like the borane-catalyzed alkylation of aniline, which involves the formation of an intermediate imine. researchgate.net
Cyclohexylamine Oxidase in Biocatalysis
Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis. Cyclohexylamine oxidase (CHAO), an enzyme derived from Brevibacterium oxydans IH-35A, has been investigated for its biocatalytic potential, particularly in the synthesis of chiral amines. cdnsciencepub.comresearchgate.net This enzyme shows activity towards a variety of amines, including cycloalkyl primary amines and alkyl aryl amines. canada.ca
Cyclohexylamine oxidase is a valuable tool for the kinetic resolution of racemic amines. scispace.comresearchgate.net The enzyme selectively oxidizes one enantiomer (typically the S-enantiomer) of a racemic mixture, leaving behind the other enantiomer in high enantiomeric purity. canada.cascispace.com This process yields enantiomerically pure (R)-amines and the corresponding ketones from the oxidized substrate. cdnsciencepub.com
Furthermore, CHAO can be used for the deracemization of amines, a process that converts a racemic mixture entirely into a single, desired enantiomer. scispace.com This is achieved by combining the oxidative power of CHAO with a non-selective reducing agent, such as a borane-ammonia complex. cdnsciencepub.comcanada.ca The enzyme oxidizes the undesired enantiomer to an intermediate imine, which is then immediately reduced back to the racemic amine by the borane complex. This cycle eventually converts the entire starting material into the desired, non-oxidized enantiomer. This method has successfully produced (R)-amines with excellent enantiomeric ratios (>99:1) and good isolated yields (62%–75%). cdnsciencepub.comcanada.cascispace.com
Mutations to the wild-type CHAO have been explored to expand its substrate scope and improve its catalytic efficiency. nih.gov For instance, specific mutants have demonstrated enhanced activity towards various substrates, including the deracemization of 1-aminotetraline to its (R)-enantiomer, a precursor for the antidepressant Norsertraline. nih.gov Other engineered CHAO mutants have been successfully applied to the deracemization of secondary amines like 2-methyl-1,2,3,4-tetrahydroquinoline. acs.org
Table 1: Deracemization of Amines using Cyclohexylamine Oxidase (CHAO) and Borane-Ammonia
| Substrate | Product | Isolated Yield (%) | Enantiomeric Ratio (R/S) |
|---|---|---|---|
| 1-Phenylethanamine | (R)-1-Phenylethanamine | 75 | >99:1 |
| 1-Phenylpropan-1-amine | (R)-1-Phenylpropan-1-amine | 72-75 | >99:1 |
| 1-Indanamine | (R)-1-Indanamine | 62 | >99:1 |
| 1-Aminotetraline | (R)-1-Aminotetraline | 73-76 | >99% ee |
Data sourced from multiple studies showcasing the general effectiveness of the method. cdnsciencepub.comcanada.cascispace.comnih.gov
Aminolysis of Cyclic Carbonates with Cyclohexylamine
The reaction between amines and cyclic carbonates, known as aminolysis, is a key pathway for the synthesis of polyhydroxyurethanes (PHUs), which are non-isocyanate alternatives to traditional polyurethanes. rsc.org Cyclohexylamine has been utilized as a reactant in these studies to probe the reactivity of various cyclic carbonate structures. rsc.org
Research has shown that the reaction kinetics are highly dependent on the ring size of the cyclic carbonate. rsc.org A comparative study involving ethylene (B1197577) carbonate (5-membered ring), trimethylene carbonate (6-membered ring), and an N-substituted 8-membered cyclic carbonate (N-8-C) demonstrated this dependency. The N-8-C was found to be significantly more reactive than the smaller ring systems. rsc.org For example, in a reaction with n-hexylamine, the N-8-C achieved 71% conversion in just 30 minutes, highlighting its enhanced reactivity. rsc.org This heightened reactivity of larger ring systems extends to their reactions with less nucleophilic amines, including cyclohexylamine. rsc.org The aminolysis of tetrasubstituted cyclic carbonates, which are typically very unreactive, can be achieved at room temperature by incorporating a thioether group into the carbonate structure, which also reacts with cyclohexylamine. chemrxiv.org This reaction is often studied to understand the mechanism and potential for creating recyclable thermosets and other polymer materials. chemrxiv.org
Table 2: Kinetic Data for Aminolysis of Cyclic Carbonates with n-Hexylamine at 50°C
| Cyclic Carbonate | Ring Size | Rate Constant (L mol⁻¹ h⁻¹) | Relative Reactivity (vs 5-C) |
|---|---|---|---|
| Ethylene Carbonate (5-C) | 5-membered | ~0.02 | 1x |
| Trimethylene Carbonate (6-C) | 6-membered | ~1.0 | 50x |
| N-substituted (N-8-C) | 8-membered | ~5.0 | 250x |
Data represents a generalized comparison based on kinetic studies. rsc.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Cyclohexylamine |
| This compound |
| Tris(pentafluorophenyl)borane |
| Hydrogen |
| (R)-1-Phenylethanamine |
| 1-Phenylethanamine |
| 1-Phenylpropan-1-amine |
| (R)-1-Phenylpropan-1-amine |
| 1-Indanamine |
| (R)-1-Indanamine |
| 1-Aminotetraline |
| (R)-1-Aminotetraline |
| Norsertraline |
| 2-methyl-1,2,3,4-tetrahydroquinoline |
| (R)-2-methyl-1,2,3,4-tetrahydroquinoline |
| Ethylene carbonate |
| Trimethylene carbonate |
| n-Hexylamine |
Spectroscopic and Computational Characterization
Computational Chemistry and Modeling
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a widely used tool in chemistry for predicting molecular properties due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are based on determining the electronic energy of a molecule from its electron density (ρ). ripublication.com
DFT is employed to analyze the electronic structure of molecules by calculating the energies and shapes of molecular orbitals. nih.gov Key parameters derived from this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity and electronic properties. researchgate.net While the HOMO-LUMO gap in DFT calculations is often a poor approximation for the lowest-energy electronic transition, it provides valuable insights into the electronic behavior of the molecule. fu-berlin.de Properties like ionization energies can be approximated by calculating the energy difference between the ground state molecule and its radical cation. fu-berlin.de
A fundamental application of DFT is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule. ripublication.comstackexchange.com This process computationally determines the structure that corresponds to the lowest possible ground state energy on the potential energy surface. stackexchange.comaip.org The optimization algorithm iteratively adjusts the atomic coordinates to minimize the forces acting on the atoms until a stable conformation is reached. stackexchange.com The resulting optimized geometry provides accurate bond lengths, bond angles, and dihedral angles. acs.org These calculations often utilize specific functionals, such as PBE or B3LYP, which have been shown to provide reliable structural information for organic molecules. acs.orgresearchgate.net
Table 3: Common Functionals Used in DFT Calculations for Organic Molecules
| Functional | Type | Description |
|---|---|---|
| B3LYP | Hybrid GGA | A widely used functional known for its accuracy in predicting molecular geometries and vibrational frequencies researchgate.netacs.org |
| PBE | GGA | A parameter-free functional often used for solid-state systems and molecular crystals researchgate.net |
| M06-2X | Hybrid Meta-GGA | A functional that performs well for non-covalent interactions and thermochemistry acs.org |
DFT calculations are a powerful tool for predicting various types of molecular spectra, which can be used to interpret and complement experimental data. nih.govolemiss.edu By calculating the second derivatives of the energy with respect to atomic displacements, it is possible to predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. acs.org While there can be systematic errors, these are often corrected using empirical scaling factors to achieve better agreement with experimental spectra. acs.org
Furthermore, extensions of DFT, such as Time-Dependent DFT (TD-DFT), can be used to predict electronic absorption spectra (UV-Vis). fu-berlin.de More recent approximate methods have also been developed to simulate UV-Vis spectra from conventional, non-time-dependent DFT calculations by using Kohn-Sham orbitals and energies to estimate excitation energies and oscillator strengths, offering a rapid screening tool. acs.org These theoretical predictions are invaluable for assigning experimental spectral features to specific molecular vibrations or electronic transitions. olemiss.edu
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules to the active sites of proteins and nucleic acids.
Ligand-Biomolecule Interactions (e.g., DNA, HSA)
Molecular docking simulations are employed to investigate the interaction of Cyclohexylamine (B46788) hydrobromide with significant biological macromolecules like Deoxyribonucleic acid (DNA) and Human Serum Albumin (HSA). HSA is a crucial transport protein in the bloodstream, and understanding a compound's interaction with it is vital in drug development. nih.gov Similarly, DNA is a primary target for many therapeutic agents. dergipark.org.tr
Docking studies would place the Cyclohexylamine hydrobromide molecule at the binding sites of these macromolecules to determine the most stable binding conformation. For DNA, the simulation would explore interactions within the major or minor grooves. dergipark.org.tr For HSA, which has multiple binding cavities in its subdomains (e.g., IIA, IIB), docking would identify the most probable binding pocket. nih.govdergipark.org.tr The analysis would reveal key non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Binding Energy Calculations
A primary output of molecular docking is the binding energy, which estimates the affinity between the ligand and its target. nsf.gov This value, typically expressed in kcal/mol, represents the free energy change upon binding. Lower (more negative) binding energy values suggest a stronger and more stable interaction.
There are various methods for calculating binding free energies, including rigorous alchemical transformation methods. nih.gov These calculations can be performed for a single ligand (absolute binding free energy) or to compare the affinities of two different ligands (relative binding free energy). bioexcel.eu The accuracy of these predictions is often within 1 kcal/mol of experimental values, which can correspond to a significant difference in binding affinity. nsf.gov
| Biomolecule Target | Binding Site/Domain | Calculated Binding Energy (kcal/mol) | Primary Interaction Types |
|---|---|---|---|
| DNA (Generic B-DNA) | Major/Minor Groove | Data not available; simulations would predict the most favorable binding location and energy. | Electrostatic, Hydrogen Bonding |
| Human Serum Albumin (HSA) | Subdomain IIA or IIB | Data not available; simulations would identify the primary binding pocket and affinity. | Hydrophobic, Hydrogen Bonding |
Protein-Ligand Interaction Mapping
Beyond predicting a single binding pose, computational and experimental methods can map the entire interface between a protein and a ligand. Techniques like Hydrogen/Deuterium Exchange-Mass Spectrometry (HDX-MS) can identify which parts of a protein become more or less accessible to the solvent upon ligand binding, thereby mapping the interaction site. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can detect chemical shift perturbations in the protein's atoms when a ligand is present, highlighting the binding location. kent.ac.ukebi.ac.uk
Computationally, these interaction maps are visualized to show the specific amino acid residues that form contacts with the ligand. These maps detail the type of interactions (e.g., hydrogen bonds, hydrophobic contacts, water bridges) and their distances, providing a comprehensive picture of the binding mode. researchgate.net
Time-Dependent DFT (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the excited-state properties of molecules. uci.eduarxiv.org It is a popular tool for predicting electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. uci.edu
For this compound, TD-DFT calculations would yield the vertical excitation energies, the corresponding wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption peaks. chemrxiv.org This information is crucial for understanding the photophysical properties of the compound and how it interacts with light. The method is widely used due to its favorable balance between computational cost and accuracy for many molecular systems. chemrxiv.org
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | Data not available from provided sources. | Data not available from provided sources. | Data not available from provided sources. | e.g., HOMO → LUMO |
| S0 → S2 | Data not available from provided sources. | Data not available from provided sources. | Data not available from provided sources. | e.g., HOMO-1 → LUMO |
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While specific QSAR studies for this compound are not available in the provided search results, the methodology would involve compiling a dataset of structurally similar compounds with known activities (e.g., toxicity, enzyme inhibition).
Molecular descriptors (physicochemical properties like logP, molecular weight, polar surface area, and electronic properties) would be calculated for each compound. Statistical methods would then be used to build a regression model that correlates these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, untested compounds, including derivatives of this compound, thereby guiding the design of more potent or safer molecules.
Mechanistic and Kinetic Computational Studies
Computational chemistry can be used to elucidate reaction mechanisms and predict reaction kinetics by calculating the energies of reactants, transition states, and products. For a reaction involving this compound, quantum mechanical methods like Density Functional Theory (DFT) would be used to map the potential energy surface.
This involves locating the minimum energy path from reactants to products, identifying any intermediate structures, and calculating the activation energy barriers for each step. The activation energy is critical for determining the rate of a reaction. This approach provides a detailed, step-by-step understanding of how a chemical transformation occurs, which is often difficult to obtain through experimental means alone.
Advanced Research Applications and Methodologies
Crystal Engineering and Solid-State Chemistry
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Organic solid-state chemistry, a related field, investigates reactions that occur in the crystalline state. While Cyclohexylamine (B46788) hydrobromide is a potential building block for crystal engineering due to its ability to form hydrogen bonds and ionic interactions, specific documented applications in the synthesis of pharmaceutical co-crystals and the initiation of organic solid-state reactions are not extensively reported in the current scientific literature.
Synthesis of Pharmaceutical Co-crystals
Pharmaceutical co-crystals are crystalline structures composed of two or more different molecules, typically an active pharmaceutical ingredient (API) and a co-former, in the same crystal lattice. The formation of co-crystals can significantly alter the physicochemical properties of an API, such as solubility, stability, and bioavailability.
The synthesis of pharmaceutical co-crystals often involves techniques such as:
Solution-based methods: Co-crystallization from a solution containing both the API and the co-former.
Solid-state methods: Grinding or milling the two components together, sometimes with the addition of a small amount of solvent (liquid-assisted grinding).
Organic Solid-State Reactions
Organic solid-state reactions are chemical transformations that occur within a crystal. These reactions are often influenced by the packing of the molecules in the crystal lattice, which can lead to unique selectivity and reactivity compared to reactions in solution. The study of these reactions provides insights into reaction mechanisms and can be used for the stereospecific synthesis of molecules.
The viability of a solid-state reaction depends on factors such as:
The proximity and orientation of reactive functional groups within the crystal.
The mobility of molecules or reactive intermediates within the crystal lattice.
Although Cyclohexylamine hydrobromide possesses reactive N-H bonds, its direct participation in initiating or directing organic solid-state reactions has not been a prominent subject of investigation in the available literature.
Investigations in Material Science
In the field of material science, this compound, or more specifically the cyclohexylammonium cation, has been utilized as a component in the formation of two-dimensional (2D) organic-inorganic halide perovskites. These materials have garnered significant interest for their unique optoelectronic properties.
A notable example is the 2D perovskite (C6H11NH3)2PbBr4, where C6H11NH3+ is the cyclohexylammonium cation. Research has shown that this material exhibits pressure-induced white light emission. Under ambient conditions, achieving high-standard white light from a single halide perovskite is challenging. However, the application of pressure to (C6H11NH3)2PbBr4 has been demonstrated to induce a significant enhancement in its emission properties.
Table 1: Pressure-Induced Emission Enhancement in (C6H11NH3)2PbBr4
| Emission Type | Enhancement Factor |
| Narrowband Emission (from free excitons) | 20-fold |
| Broadband Emission (from self-trapped excitons) | 3-fold |
This pressure-induced phenomenon leads to illumination chromaticity coordinates of (0.32, 0.34) at 2.0 GPa, which is remarkably close to the ideal white light coordinates of (0.33, 0.33). High-pressure synchrotron powder X-ray diffraction and theoretical calculations suggest that this effect is primarily due to the pressure-induced distortion of the PbBr6 octahedra within the perovskite structure. This research opens avenues for the development of novel light-emitting materials through strain engineering.
Interactions with Biological Systems (excluding dosage/administration)
The study of how small molecules interact with biological macromolecules like DNA is crucial for drug discovery and understanding biological processes. While the interaction of various ammonium (B1175870) compounds with DNA has been investigated, specific studies detailing the binding of this compound to DNA are not extensively documented.
DNA Binding Studies
The interaction of small molecules with DNA can occur through several modes, including intercalation (insertion between base pairs), groove binding (fitting into the major or minor groove), and electrostatic interactions with the phosphate (B84403) backbone. These interactions can be studied using various biophysical techniques.
Spectroscopic Titration is a common method to study the binding of a ligand to a macromolecule. In the context of DNA binding, this typically involves monitoring changes in the UV-Vis absorption or fluorescence spectrum of the ligand or DNA upon the addition of increasing concentrations of the other component. These changes can provide information about the binding mode and the strength of the interaction (binding constant).
Fluorescence Indicator Displacement (FID) is a powerful technique used to study the binding of non-fluorescent or weakly fluorescent compounds to a receptor, such as DNA. The assay relies on the displacement of a fluorescent probe that is pre-bound to the DNA. The binding of the test compound to DNA displaces the fluorescent indicator, leading to a change in the fluorescence signal. This change can be used to determine the binding affinity of the test compound.
Table 2: Principles of Fluorescence Indicator Displacement Assay for DNA Binding
| Step | Description | Expected Observation |
| 1 | A fluorescent dye (indicator) is bound to DNA. | A stable, often enhanced, fluorescence signal is measured. |
| 2 | The test compound (e.g., this compound) is added. | If the test compound binds to DNA, it displaces the indicator. |
| 3 | The displaced indicator is released into the solution. | The fluorescence of the indicator changes (e.g., decreases if its fluorescence was enhanced upon binding to DNA). |
| 4 | The change in fluorescence is measured. | The magnitude of the fluorescence change is related to the binding affinity and concentration of the test compound. |
While these techniques are standard for investigating DNA-ligand interactions, there is a lack of specific published research applying them to study the interaction between this compound and DNA. Therefore, detailed research findings on this specific interaction are not available.
Electrostatic and Groove Binding Mechanisms
The interaction of small molecules with DNA is a cornerstone of drug design, particularly in the development of anticancer agents. Two primary non-covalent binding modes are intercalation and groove binding. For compounds that favor the minor groove of the DNA double helix, specific molecular features are crucial. These include a crescent shape that complements the helical structure of the minor groove, positively charged moieties to facilitate electrostatic interactions with the negatively charged phosphate backbone of DNA, and hydrogen bond donors and acceptors for sequence-specific recognition. nih.govesr.ie
The binding process is often driven by the displacement of water molecules from the minor groove, a process that is entropically favorable. esr.ie This displacement, coupled with the release of counter-ions from the DNA to maintain electrical neutrality, enhances the binding affinity. esr.ie Once positioned within the minor groove, van der Waals forces and hydrogen bonds between the compound and the DNA bases, particularly at A-T rich sequences, further stabilize the complex. nih.gov The specificity for A-T sequences over G-C pairs can be attributed to the presence of a C2-NH2 group on guanine, which can sterically hinder the deep binding of molecules in the minor groove. nih.gov While direct studies on this compound's DNA binding are not prevalent, its cationic nature, due to the protonated amine group, suggests the potential for electrostatic interactions with the DNA backbone.
Human Serum Albumin (HSA) Interaction Mechanisms
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a critical role in the transport and disposition of numerous endogenous and exogenous substances, including drugs. mdpi.com The binding of a drug to HSA is a key determinant of its pharmacokinetic profile, affecting its distribution, metabolism, and excretion. HSA possesses several binding sites, with the two primary locations for drug binding being Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA). mdpi.com
The interaction between a small molecule and HSA can be elucidated using various biophysical techniques, including fluorescence spectroscopy and circular dichroism. Fluorescence quenching experiments can reveal the binding mechanism, with a static quenching mechanism indicating the formation of a ground-state complex between the drug and the protein. nih.gov The binding forces involved in these interactions can be diverse, including hydrophobic interactions, hydrogen bonds, and electrostatic forces. nih.gov For instance, studies with the muscle relaxant Cyclobenzaprine hydrochloride have shown that its binding to HSA is dominated by hydrophobic interactions, with a single hydrogen bond also contributing to the stability of the complex within subdomain IIA. nih.gov Similarly, the interaction of Cyclovirobuxine D with HSA has been shown to occur via a static quenching mechanism, with the molecule binding in subdomain IIA. researchgate.net Although specific studies on this compound's interaction with HSA are limited, its chemical properties suggest the potential for binding driven by a combination of hydrophobic interactions from the cyclohexyl ring and electrostatic interactions from the hydrobromide salt.
Enzyme Inhibition Studies (e.g., SARS-CoV 3CLpro)
The inhibition of viral enzymes that are essential for replication is a key strategy in the development of antiviral drugs. The 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2, is a primary target for such therapeutic intervention due to its critical role in processing viral polyproteins. nih.govdovepress.comnih.gov
Numerous studies have focused on the design and synthesis of inhibitors that can target the active site of 3CLpro. This enzyme is a cysteine protease, and many inhibitors are designed to form a covalent bond with the catalytic cysteine residue (Cys145). nih.govchemrxiv.org Structure-guided design, often employing X-ray crystallography, has been instrumental in developing potent inhibitors. Research has explored various chemical scaffolds, including those incorporating a cyclohexyl moiety. chemrxiv.org While a cyclohexyl group at a specific position (P2) in one series of compounds was found to be too large for the S2 subsite of the protease, leading to reduced antiviral activity, this highlights the importance of precise structural and steric considerations in inhibitor design. dovepress.com The inhibitory potency of compounds against SARS-CoV-2 3CLpro is typically evaluated through enzymatic assays, with IC50 values indicating the concentration required to inhibit 50% of the enzyme's activity. chemrxiv.org
Toll-Like Receptor 4 Ligand Studies
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. TLR4, in particular, is responsible for recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govnih.gov The interaction of a ligand with TLR4 can either activate (agonist) or block (antagonist) the receptor, leading to the modulation of the immune response.
The activation of TLR4 by an agonist initiates a signaling cascade that results in the production of pro-inflammatory cytokines. nih.gov Conversely, TLR4 antagonists can inhibit this signaling and are being investigated for the treatment of inflammatory diseases. The discovery of novel TLR4 modulators with drug-like properties is an active area of research. nih.gov Computational methods, such as virtual screening and docking, are often employed to identify potential TLR4 ligands from large chemical libraries. nih.gov The ability of a compound to act as a TLR4 agonist or antagonist is typically confirmed through in vitro assays, such as those using HEK-Blue TLR4 cells, which express TLR4 and report its activation. nih.gov While specific studies on this compound as a TLR4 ligand are not widely reported, the exploration of small molecules as TLR4 modulators is a promising field for the development of new immunotherapeutic agents. researchgate.netmedchemexpress.comguidetopharmacology.org
Analytical and Characterization Techniques
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. For Cyclohexylamine (B46788) hydrobromide, with the chemical formula C₆H₁₄BrN, the theoretical elemental composition can be calculated based on its molecular weight of 180.09 g/mol . nih.gov These theoretical values serve as a benchmark for comparing experimental results to confirm the compound's empirical formula and purity.
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 6 | 72.06 | 40.01% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 7.84% |
| Bromine | Br | 79.90 | 1 | 79.90 | 44.37% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.78% |
| Total | 180.082 | 100.00% |
Chromatographic Methods (TLC, LC-MS)
Chromatographic techniques are essential for assessing the purity of Cyclohexylamine hydrobromide and identifying any potential impurities.
Thin Layer Chromatography (TLC): TLC is a rapid and effective method for qualitative purity analysis. A small amount of the compound is spotted on a stationary phase (like a silica (B1680970) gel plate), and a mobile phase is allowed to ascend the plate. The distance the compound travels, represented by the Retention Factor (Rf) value, can indicate its purity. A single, well-defined spot suggests a pure compound, whereas multiple spots indicate the presence of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, LC would separate the salt from any non-ionic or less polar impurities. The eluent would then be introduced into the mass spectrometer, which would ionize the components. The mass spectrometer would detect the cyclohexylammonium cation at a specific mass-to-charge ratio (m/z), confirming its identity, while also detecting the molecular weights of any impurities present.
X-ray Diffraction (XRD)
X-ray diffraction is the definitive technique for determining the solid-state structure of a crystalline material like this compound. macsenlab.com By irradiating a single crystal with X-rays, a unique diffraction pattern is produced. Analysis of this pattern allows for the determination of the crystal system, space group, and precise atomic coordinates within the unit cell. This data provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as the hydrogen bonding between the ammonium (B1175870) group and the bromide anion. Such studies are crucial for understanding the material's structure-property relationships. nih.govnih.gov
Thermal Analysis (TGA/DTA)
Thermal analysis techniques monitor the change in a material's physical properties as a function of temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. For this compound, a TGA thermogram would show a stable baseline until the temperature reaches the point of decomposition. At this point, a mass loss would be observed, corresponding to the release of volatile products like hydrogen bromide and the decomposition of the cyclohexylamine moiety. This analysis provides critical information about the compound's thermal stability. bibliotekanauki.pl
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. wikipedia.org The resulting thermogram shows peaks corresponding to thermal events. An endothermic peak, where the sample temperature lags the reference, would indicate melting; this compound has a reported melting point in the range of 196-201°C. lookchem.comp212121.com Exothermic peaks would indicate processes like crystallization or decomposition. wikipedia.org Combining DTA with TGA allows for a comprehensive understanding of the material's thermal behavior, distinguishing between thermal events with and without mass loss. acs.org
Dielectric Studies
Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. By applying an external electric field, the technique probes the response of molecular dipoles within the material. For this compound, these studies could provide insight into the rotational dynamics of the cyclohexylammonium cation in the solid state. Changes in the dielectric constant or loss tangent with temperature can signify the occurrence of structural phase transitions, where the crystal lattice rearranges and affects the motional freedom of the constituent ions. nih.govresearchgate.net
Z-scan Technique for Nonlinear Optical Properties
The Z-scan technique is a widely used method to measure the nonlinear optical (NLO) properties of materials, specifically the nonlinear absorption and nonlinear refraction. annalsofrscb.ro In this technique, a sample is moved along the propagation path (the z-axis) of a focused laser beam, and the transmittance of the beam through the sample is measured. scielo.brucf.edu
Open-Aperture Z-scan: This configuration measures the total transmittance and is sensitive to nonlinear absorption processes.
Closed-Aperture Z-scan: In this setup, an aperture is placed before the detector, making the measurement sensitive to changes in the refractive index (self-focusing or self-defocusing effects).
While specific Z-scan studies on this compound are not extensively reported, applying this technique could reveal its potential for applications in photonic devices. Organic salts can exhibit significant third-order NLO responses, and the Z-scan method would be the primary tool for quantifying these properties. researchgate.netnih.gov
Q & A
Q. What are the standard methods for synthesizing and purifying cyclohexylamine hydrobromide in laboratory settings?
this compound is typically synthesized by reacting cyclohexylamine with hydrobromic acid under controlled conditions. A key study demonstrated its use in Schiff base synthesis, where it acted as both a catalyst and a precipitating agent. For purification, recrystallization from n-hexane or precipitation via dry ether addition (e.g., 480 ml ether added to 160 ml benzene reaction mixture) achieved 98.9% recovery of the hydrobromide salt . Control experiments confirmed its necessity, as omitting it resulted in 90% unreacted starting material .
Q. What solvent systems are optimal for dissolving this compound, and how does solubility affect reaction design?
this compound is sparingly soluble in non-polar solvents like benzene but dissolves in polar aprotic solvents or solvent mixtures (e.g., benzene-ether-water systems). In a reaction with 3-phenylindanone, a mixture of benzene, ether, and water facilitated dissolution, though incomplete solubility required post-reaction dilution with ether for product isolation . For improved solubility, co-solvents such as DMF or acetone (1:1 v/v with water) are recommended, with adjustments based on reaction temperature and stoichiometry.
Q. How can researchers validate the purity and structural identity of this compound?
Purity is confirmed via melting point analysis (194–196°C) and spectroscopic methods:
- IR : Absence of C=O stretches (e.g., 1648 cm⁻¹ for Schiff base byproducts) .
- NMR : Characteristic cyclohexyl multiplet signals (δ 8.00–9.17) and methylene resonances .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C 87.15%, H 8.01%, N 4.84% for derivatives) .
Advanced Research Questions
Q. What strategies optimize reaction conditions when this compound is used as a catalyst or reagent?
- Molar ratio : A 1:1 molar ratio of this compound to substrate (e.g., 0.0769 mol each in Schiff base synthesis) maximizes yield while minimizing side reactions .
- Temperature : Room-temperature reactions in dark conditions prevent photodegradation .
- Workup : Sequential solvent washing (e.g., water for byproduct removal) and drying over CaCl₂ ensure high purity .
Q. How can researchers resolve contradictions in toxicity data for this compound?
Discrepancies in toxicity studies (e.g., LD₅₀ variations) arise from differences in administration routes, metabolite analysis, and purity. To address this:
- Validate analytical methods : Use HPLC or LC-MS to quantify cyclohexylamine and its metabolites in biological samples .
- Control purity : Ensure ≥98.5% purity (via suppliers like Kanto Reagents) to eliminate confounding impurities .
- Replicate studies : Compare results across models (e.g., rat vs. mouse) and exposure durations, as chronic toxicity may differ from acute effects .
Q. What experimental designs mitigate challenges in handling this compound’s hygroscopicity and corrosivity?
- Storage : Use desiccators with silica gel and inert atmospheres (N₂ or Ar) to prevent moisture absorption .
- Material compatibility : Avoid contact with aluminum, zinc, or copper surfaces due to corrosion risks; use glass or PTFE-lined reactors .
- Safety protocols : Employ fume hoods and personal protective equipment (PPE) to limit exposure to vapors (vapor pressure: 10 mmHg at 20°C) .
Q. How does this compound’s role in organic synthesis compare to its analogs (e.g., cyclohexylamine hydrochloride)?
- Reactivity : The bromide counterion enhances nucleophilicity in SN₂ reactions compared to chloride, as seen in higher yields for alkylation steps .
- Solubility : Hydrobromide salts are less hygroscopic than hydrochlorides, improving stability in humid conditions .
- Applications : this compound is preferred in neurobiology studies for its improved blood-brain barrier penetration vs. hydrochloride analogs .
Methodological Considerations
Q. What analytical techniques are critical for characterizing this compound in complex mixtures?
- TGA/DSC : Assess thermal stability (decomposition onset ~250°C) and hydrate formation .
- HPLC-UV : Quantify residual cyclohexylamine (λmax 248 nm) with a C18 column and 70:30 acetonitrile:water mobile phase .
- XRD : Confirm crystalline structure (P21/c space group) to detect polymorphic variations .
Q. How can researchers design kinetic studies to probe this compound’s role in reaction mechanisms?
- Rate determination : Monitor Schiff base formation via UV-Vis at 287 nm (ε = 46,800 M⁻¹cm⁻¹) under pseudo-first-order conditions .
- Isotopic labeling : Use deuterated cyclohexylamine (e.g., cyclohexyl-d11-amine) to track proton transfer steps via NMR .
Data Interpretation and Reporting
Q. How should researchers address inconsistent yields in this compound-mediated reactions?
- Variable control : Standardize solvent dryness (e.g., molecular sieves for benzene) and reagent purity .
- Byproduct analysis : Use GC-MS to identify side products (e.g., cyclohexylamine oxidation to nitrocyclohexane) .
- Statistical validation : Report yields as mean ± SD from triplicate experiments and use ANOVA to assess significance .
Q. What guidelines ensure rigorous reporting of this compound research?
- Experimental details : Include molar ratios, solvent volumes, and purification steps per ACS guidelines .
- Data accessibility : Deposit spectral data (NMR, IR) in repositories like PubChem or Figshare .
- Ethical compliance : Adhere to OSHA standards for handling corrosive substances (29 CFR 1910.1200) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
